2-Bromo-5-chloro-3-fluoroisonicotinic acid
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Overview
Description
2-Bromo-5-chloro-3-fluoroisonicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an isonicotinic acid core, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of isonicotinic acid derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the aromatic ring . The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and fluorinating agents like Selectfluor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Bromo-5-chloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroisonicotinic acid
- 2-Chloro-5-fluoroisonicotinic acid
- 2-Bromo-3-fluoroisonicotinic acid
Uniqueness
2-Bromo-5-chloro-3-fluoroisonicotinic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isonicotinic acid core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYYWFRDLOAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451381 |
Source
|
Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-01-7 |
Source
|
Record name | 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514798-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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